2,4-Dichlorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39528. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

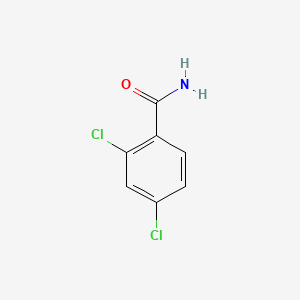

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFUNTSOBHSMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022190 | |

| Record name | 2,4-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-79-2 | |

| Record name | 2,4-Dichlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2447-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX274BU5RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical properties of 2,4-Dichlorobenzamide (CAS No. 2447-79-2), a key chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource of its structural, physical, and chemical characteristics. This guide includes a summary of quantitative data, detailed experimental protocols for property determination, and logical diagrams illustrating its synthesis and analytical workflows. The information presented is crucial for anticipating the behavior of this compound in various chemical and biological systems, aiding in reaction design, formulation development, and safety assessment.

Physicochemical Properties

This compound is a dichlorinated derivative of benzamide. Its chemical behavior and physical state are dictated by the presence of the amide functional group and the two chlorine atoms on the phenyl ring.

General Properties

-

Chemical Name: this compound[1]

-

Appearance: Expected to be a white to off-white crystalline solid, similar to related compounds.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 190.02 g/mol | [3] |

| 190.03 g/mol | [2][4] | |

| Melting Point | No experimental data available. For 2,6-Dichlorobenzamide: 198 - 200 °C | [5][6] |

| Boiling Point | No data available at atmospheric pressure. | |

| Calculated LogP | 2.2 | [1] |

| Water Solubility | No quantitative data available. Expected to have low solubility. For 2,6-Dichlorobenzamide: 2700 mg/L at 23°C | [4][5][6] |

| pKa | No experimental data available. |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.

Methodology:

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a thermometer.

-

The boiling point is the temperature at which the vapor temperature remains constant during distillation.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then filtered to remove undissolved solid.

-

The concentration of this compound in the saturated solution is determined using a suitable analytical method, such as HPLC-UV or GC-MS.

LogP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient (LogP), which indicates the lipophilicity of the compound.

Methodology:

-

A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used.

-

A series of standard compounds with known LogP values are injected to create a calibration curve of retention time versus LogP.

-

A solution of this compound is injected under the same conditions.

-

The retention time of this compound is used to interpolate its LogP value from the calibration curve.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

A solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

Synthesis and Analytical Workflows

Synthesis of this compound

This compound is typically synthesized from 2,4-dichlorobenzoyl chloride. The acyl chloride can be prepared from 2,4-dichlorobenzoic acid or through the hydrolysis of 2,4-dichlorobenzotrichloride, which is obtained via the chlorination of 2,4-dichlorotoluene.[7] The reaction of 2,4-dichlorobenzoyl chloride with an amine source, such as ammonia, yields the final amide product.[8]

References

- 1. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www2.mst.dk [www2.mst.dk]

- 7. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic Analysis of 2,4-Dichlorobenzamide: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 2,4-Dichlorobenzamide (C₇H₅Cl₂NO), a compound of interest for researchers in synthetic chemistry and drug development. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectral properties, along with the experimental protocols for acquiring such data.

Data Presentation

The quantitative spectral data for this compound are summarized in the tables below.

Table 1: Mass Spectrometry (MS) Data

The mass spectrum is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization. The molecular weight of this compound is 190.02 g/mol .[1] The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2 peaks).

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Assignment |

| 189 / 191 / 193 | 3rd Highest | [M]⁺, Molecular ion |

| 173 / 175 | Top Peak | [M - NH₂]⁺, Loss of the amino group |

| 175 / 177 | 2nd Highest | Isotopic peak corresponding to [M - NH₂]⁺ |

Data sourced from NIST GC-MS library via PubChem.[1]

Table 2: Infrared (IR) Spectroscopy Data

The following table lists the predicted characteristic absorption bands for this compound based on typical functional group frequencies. Spectra are commonly obtained from a solid sample prepared as a Potassium Bromide (KBr) pellet.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3400–3250 | Medium | N-H Stretch | Primary Amide (-NH₂) |

| 3100–3000 | Strong | C-H Stretch | Aromatic Ring |

| 1670–1640 | Strong | C=O Stretch (Amide I) | Carbonyl |

| 1650–1580 | Medium | N-H Bend (Amide II) | Primary Amide (-NH₂) |

| 1600–1475 | Weak-Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1300–1000 | Strong | C-N Stretch | Amide |

| 850–550 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental peak assignments for ¹H and ¹³C NMR were not available in public spectral databases. The following tables provide predicted chemical shifts based on the known structure of this compound. Spectra are typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

¹H NMR (Proton NMR) Predicted Data

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | ~7.5 | d | J ≈ 2 Hz |

| H-5 | ~7.3 | dd | J ≈ 8.5 Hz, 2 Hz |

| H-6 | ~7.6 | d | J ≈ 8.5 Hz |

| -NH₂ | 5.5 - 8.0 | br s | N/A |

¹³C NMR (Carbon NMR) Predicted Data

| Carbon Assignment | Predicted δ (ppm) |

| C=O | ~168 |

| C-1 | ~135 |

| C-2 | ~132 |

| C-3 | ~131 |

| C-4 | ~130 |

| C-5 | ~128 |

| C-6 | ~127 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of solid this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette containing a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer's probe. The experiment involves tuning the probe to the correct frequencies for the nuclei of interest (e.g., ¹H, ¹³C) and the deuterium lock signal.

-

Shimming: Optimize the homogeneity of the magnetic field across the sample volume by adjusting the shim coils until the sharpest possible lock signal is achieved.

-

Data Collection: Acquire the Free Induction Decay (FID) signal using an appropriate pulse sequence. The number of scans is averaged to improve the signal-to-noise ratio, especially for ¹³C NMR.

-

Processing: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are then applied to the resulting spectrum.

Infrared (IR) Spectroscopy - KBr Pellet Method

-

Grinding: Add approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes to create a fine, homogeneous powder. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize light scattering.

-

Pellet Formation: Transfer a portion of the mixture into a pellet die. Place the die into a hydraulic press.

-

Pressing: Evacuate the die under vacuum to remove trapped air and moisture. Apply a pressure of 7-10 tons for several minutes. The KBr will flow under pressure, forming a thin, transparent, or translucent pellet containing the dispersed sample.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: First, run a background scan with an empty sample compartment. Then, run the sample scan to obtain the infrared spectrum of the compound. The instrument software automatically ratios the sample spectrum against the background to yield the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. The sample should be free of non-volatile materials.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the heated GC inlet, where the sample is vaporized. A splitless injection is often used for trace analysis.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The column is housed in an oven with a programmed temperature ramp (e.g., starting at 50°C and increasing to 300°C). Compounds separate based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As this compound elutes from the column, it enters the mass spectrometer's ion source. In Electron Impact (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum for the compound.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

References

An In-depth Technical Guide on the Biological Activity of 2,4-Dichlorobenzamide

Disclaimer: Scientific literature extensively covers the biological activities of 2,6-Dichlorobenzamide (BAM) and 2,4-Dichlorophenoxyacetic acid (2,4-D). However, there is a significant scarcity of available data specifically detailing the biological activity, mechanisms of action, and signaling pathways of 2,4-Dichlorobenzamide. This guide, therefore, provides a framework for investigating the biological activity of a novel benzamide derivative like this compound, drawing upon general methodologies and the known activities of structurally related compounds.

Introduction

Benzamide and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, serving as the foundational structure for a multitude of compounds with a wide range of pharmacological activities.[1] The versatility of the benzamide structure allows for substitutions that can modulate its biological effects, leading to its exploration in various therapeutic areas, including oncology and infectious diseases.[1] This guide outlines potential biological activities for this compound and provides detailed experimental protocols for its evaluation.

Potential Biological Activities of Benzamide Derivatives

While specific data for this compound is limited, the broader class of benzamide derivatives has been investigated for several biological activities:

-

Antimicrobial Activity: Novel benzamide derivatives have been synthesized and screened for their efficacy against various bacterial strains, indicating their potential in addressing antimicrobial resistance.[2]

-

Anticancer Activity: A primary area of research for new benzamide compounds is in oncology. Their potential to inhibit the proliferation of cancer cell lines is a key area of investigation.[1]

-

Enzyme Inhibition: The benzamide structure is a common feature in many enzyme inhibitors. Screening against a panel of enzymes can reveal potential therapeutic targets.

Quantitative Data Presentation

Due to the lack of specific experimental data for this compound, the following table is presented as a template to illustrate how quantitative data on its biological activity would be structured. The values are hypothetical and for illustrative purposes only.

| Compound ID | Assay Type | Target/Cell Line | IC50/EC50 (µM) | Reference |

| This compound | Antiproliferative | MCF-7 (Breast Cancer) | Data Not Available | - |

| This compound | Antibacterial | E. coli | Data Not Available | - |

| This compound | Enzyme Inhibition | Carbonic Anhydrase II | Data Not Available | - |

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to determine the biological activity of this compound.

4.1. In Vitro Antiproliferative Assay: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared in the culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

4.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[3]

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.[2]

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent.[3] Two-fold serial dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[3]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth and inoculum) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate a generic experimental workflow for biological activity screening and a hypothetical signaling pathway that could be investigated for a novel benzamide derivative.

Caption: A generic experimental workflow for screening the biological activity of a novel compound.

Caption: A hypothetical signaling pathway that could be modulated by an inhibitory benzamide compound.

References

In-Depth Technical Guide to 2,4-Dichlorobenzamide (CAS: 2447-79-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies for 2,4-Dichlorobenzamide. The information is intended to support research and development activities by providing key data and procedural insights.

Physicochemical and Toxicological Properties

This compound is a disubstituted benzamide with the chemical formula C₇H₅Cl₂NO. It is important to distinguish it from its isomers, such as 2,6-dichlorobenzamide, as their properties can differ significantly. The available data for this compound has been compiled and is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2447-79-2 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO | [1][2] |

| Molecular Weight | 190.02 g/mol | [2][3] |

| Physical State | Solid | [4] |

| Melting Point | Data unavailable | |

| Boiling Point | 82°C at 6.8 mmHg | [5] |

| Solubility | Data unavailable |

Table 2: Toxicological and Safety Information for this compound

| Hazard Statement | GHS Classification | Source(s) |

| Causes skin irritation | Warning | [3] |

| Causes serious eye irritation | Warning | [3] |

| May cause respiratory irritation | Warning | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the amidation of 2,4-dichlorobenzoyl chloride. This precursor can be synthesized from 2,4-dichlorotoluene.

Experimental Protocol: Synthesis of this compound from 2,4-Dichlorobenzoyl Chloride

This protocol describes a general procedure for the amidation of an acyl chloride.

Materials:

-

2,4-Dichlorobenzoyl chloride

-

Ammonia (aqueous solution or gas)

-

Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane)

-

Water

-

Brine

Procedure:

-

Dissolve 2,4-dichlorobenzoyl chloride in an anhydrous aprotic solvent in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Slowly add an excess of a concentrated aqueous solution of ammonia, or bubble ammonia gas through the solution, while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, add water to the reaction mixture to dissolve the ammonium chloride byproduct.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent.

Caption: Synthesis workflow for this compound.

Analytical Methodology

The quantitative analysis of this compound in various matrices can be achieved using chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is adapted from established methods for the analysis of the isomeric 2,6-dichlorobenzamide and is expected to be applicable with appropriate optimization.

Experimental Protocol: Determination of this compound by GC-MS

1. Sample Preparation (Solid-Phase Extraction for Water Samples):

-

Sample Collection: Collect water samples in clean glass containers.

-

pH Adjustment: Acidify the water sample to a pH between 2 and 3 using a suitable acid (e.g., hydrochloric acid).

-

SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by sequentially passing methanol and then acidified deionized water through it.

-

Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with acidified deionized water to remove any interfering substances.

-

Elution: Elute the retained this compound from the cartridge using a suitable organic solvent such as ethyl acetate or methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known small volume of a solvent compatible with the GC-MS system.

2. GC-MS Analysis:

-

Gas Chromatograph: An Agilent 6890 GC or equivalent system.

-

Column: A DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: An Agilent 5973 MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring for characteristic ions of this compound.

Caption: Analytical workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature regarding specific biological activities or signaling pathway interactions for this compound. Its primary role appears to be as a chemical intermediate in organic synthesis. The majority of biological studies in this chemical family have focused on the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) or the herbicide metabolite 2,6-Dichlorobenzamide, which are structurally and functionally distinct from this compound. Researchers investigating the biological effects of this compound would be exploring a novel area of study.

References

An In-depth Technical Guide to 2,4-Dichlorobenzamide

This technical guide provides a comprehensive overview of 2,4-Dichlorobenzamide, including its chemical identity, physical properties, and relevant protocols. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a chemical compound belonging to the benzamide family.

IUPAC Name: this compound[1]

Chemical Structure:

The structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a carboxamide group at position 1.

-

SMILES: C1=CC(=C(C=C1Cl)Cl)C(=O)N[1]

-

InChI: InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | [1][2] |

| Molecular Weight | 190.03 g/mol | [1][2] |

| CAS Number | 2447-79-2 | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [2] |

| LogP (octanol-water partition coefficient) | 2.0923 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in the provided search results. However, a general synthesis route can be inferred from the preparation of its precursor, 2,4-dichlorobenzoyl chloride.

Protocol: Synthesis of 2,4-Dichlorobenzoyl Chloride (Precursor)

This protocol describes the synthesis of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid, which can then be ammonolyzed to yield this compound.

Materials:

-

2,4-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

An appropriate solvent (if necessary)

-

Heating and reflux apparatus

-

Distillation apparatus

Methodology:

-

Acyl Chlorination: Mix 2,4-dichlorobenzoic acid with an excess of thionyl chloride in a reaction vessel equipped with a reflux condenser.[3]

-

Heating and Reflux: Heat the mixture to reflux and maintain the reaction for 3-4 hours.[3] The reaction should be carried out in a fume hood due to the evolution of HCl and SO₂ gases.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation.[3]

-

Purification: Purify the resulting 2,4-dichlorobenzoyl chloride by reduced pressure distillation to obtain the final product.[3]

Subsequent Synthesis of this compound:

The synthesized 2,4-dichlorobenzoyl chloride can be converted to this compound via reaction with ammonia (ammonolysis). This is a standard procedure for converting acyl chlorides to primary amides.

Logical Workflow: Synthesis of a Related Compound

While specific signaling pathways for this compound are not detailed in the available literature, a logical workflow for the synthesis of a structurally related and industrially significant compound, 2,4-dichloro-5-sulfamoylbenzoic acid, can be visualized. This process illustrates a multi-step chemical synthesis relevant to professionals in the field.

Caption: Synthesis workflow for 2,4-dichloro-5-sulfamoylbenzoic acid.[4][5]

Biological Activity and Signaling

The biological activity and specific signaling pathways of this compound are not well-characterized in the provided search results.

It is critical to distinguish this compound from the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) . While their names bear some resemblance, they are structurally and functionally distinct molecules. 2,4-D is a synthetic auxin that acts as a plant growth regulator, inducing uncontrolled cell division and leading to the death of broadleaf weeds.[6][7][8][9] Its mechanism involves mimicking the natural plant hormone indole-3-acetic acid (IAA) and interfering with hormone-mediated signaling pathways.[10][11] Studies on 2,4-D have explored its effects on MAP kinase signaling in fungi and oxidative stress-activated pathways in pancreatic β-cells.[12][13][14][15]

Currently, there is a lack of equivalent in-depth research on the specific signaling pathways and mechanisms of action for this compound in the context of drug development or other biological applications based on the available information. Further research is required to elucidate its pharmacological profile.

References

- 1. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 8. deq.mt.gov [deq.mt.gov]

- 9. 2,4-D Fact Sheet [npic.orst.edu]

- 10. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2,4-Dichlorobenzamide as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzamide, a halogenated aromatic amide, serves as a critical chemical intermediate in the synthesis of a diverse range of commercially significant molecules. Its unique structural features, including the reactive amide functionality and the specific substitution pattern of chlorine atoms on the benzene ring, make it a versatile building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of targeted therapeutics and advanced crop protection agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction

This compound (DCBA) is an organic compound with the chemical formula C₇H₅Cl₂NO.[1] It belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide functional group. The presence of two chlorine atoms at the 2 and 4 positions of the benzene ring significantly influences the molecule's reactivity and physicochemical properties, making it a valuable precursor in multi-step organic syntheses. This guide will explore the synthesis of DCBA and its subsequent utilization as a key intermediate in the production of high-value chemical entities.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2447-79-2 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.02 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 163-165 °C | |

| Solubility | Soluble in ethanol, acetone, and chloroform. Sparingly soluble in water. |

Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

This compound can be synthesized through several routes, primarily from 2,4-dichlorobenzoyl chloride or 2,4-dichlorobenzonitrile.

From 2,4-Dichlorobenzoyl Chloride (Amidation)

The most common laboratory-scale synthesis involves the reaction of 2,4-dichlorobenzoyl chloride with ammonia. This is a nucleophilic acyl substitution reaction where the ammonia acts as the nucleophile.

Experimental Protocol:

-

Materials: 2,4-dichlorobenzoyl chloride, aqueous ammonia (28-30%), dichloromethane (DCM), deionized water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,4-dichlorobenzoyl chloride (1 equivalent) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add aqueous ammonia (2 equivalents) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filter the solid precipitate and wash with cold deionized water to remove any ammonium chloride.

-

Dry the white solid under vacuum to obtain this compound.

-

-

Expected Yield: 90-95%.

From 2,4-Dichlorobenzonitrile (Hydrolysis)

Another viable synthetic route is the partial hydrolysis of 2,4-dichlorobenzonitrile. This method can be advantageous for large-scale production.

Experimental Protocol:

-

Materials: 2,4-dichlorobenzonitrile, sulfuric acid (concentrated), water.

-

Procedure:

-

In a round-bottom flask, carefully add 2,4-dichlorobenzonitrile (1 equivalent) to concentrated sulfuric acid (5-10 equivalents).

-

Heat the mixture to 80-100 °C with stirring for 2-4 hours.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

A white precipitate of this compound will form.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Expected Yield: 85-90%.

Role as a Chemical Intermediate

The utility of this compound as a chemical intermediate stems from its ability to undergo further chemical transformations, primarily involving the amide group and the aromatic ring.

Synthesis of Benzoylurea Insecticides

This compound is a key precursor in the synthesis of benzoylurea insecticides, a class of insect growth regulators that act by inhibiting chitin biosynthesis.[2] Lufenuron is a notable example of a benzoylurea insecticide. The synthesis typically involves the reaction of a substituted benzoyl isocyanate (derived from the corresponding benzamide) with a substituted aniline.

Reaction Scheme:

Caption: Synthesis of Benzoylurea Insecticides from this compound.

Mechanism of Action: Chitin Synthesis Inhibition

Benzoylurea insecticides interfere with the synthesis of chitin, a crucial component of the insect exoskeleton.[3] This disruption of the molting process is lethal to insect larvae.

Caption: Inhibition of Chitin Synthesis by Benzoylurea Insecticides.

Synthesis of Pharmaceutical Ingredients

Derivatives of this compound are being investigated for various pharmaceutical applications, including their potential as anticancer agents. One area of focus is the development of Focal Adhesion Kinase (FAK) inhibitors.

Synthesis of FAK Inhibitor Precursors:

The this compound moiety can be incorporated into more complex molecules that are designed to bind to the active site of FAK. The synthesis often involves coupling the 2,4-dichlorobenzoyl group with various heterocyclic scaffolds.

Experimental Workflow:

Caption: General workflow for the synthesis of FAK inhibitor candidates.

Signaling Pathway: FAK in Cancer

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[4][5][6][7][8] Its overexpression is implicated in various cancers, making it an attractive therapeutic target. FAK inhibitors aim to block the kinase activity of FAK, thereby disrupting downstream signaling pathways that promote tumor growth and metastasis.

Caption: FAK Signaling Pathway and the Point of Inhibition.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis and key reactions of this compound and its derivatives.

| Reaction | Starting Material(s) | Product | Typical Yield (%) |

| Amidation | 2,4-Dichlorobenzoyl chloride, Ammonia | This compound | 90-95 |

| Hydrolysis | 2,4-Dichlorobenzonitrile | This compound | 85-90 |

| Benzoylurea Synthesis | 2,4-Dichlorobenzoyl isocyanate, Substituted Aniline | Substituted Benzoylurea | 70-85 |

| FAK Inhibitor Precursor Synthesis | 2,4-Dichlorobenzoyl chloride, Heterocyclic Amine | N-heterocyclic-2,4-dichlorobenzamide | 60-80 |

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups provide access to a wide array of complex molecules with significant biological activity. For researchers in drug discovery and agrochemical development, a thorough understanding of the chemistry of this compound opens up numerous possibilities for the design and synthesis of novel, effective, and targeted agents. The detailed protocols and pathway analyses presented in this guide serve as a foundational resource to facilitate further innovation in these critical fields.

References

- 1. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Focal Adhesion Kinase Fine Tunes Multifaced Signals toward Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

A Comprehensive Review of 2,4-Dichlorobenzamide Research: From Synthesis to Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzamide is a halogenated aromatic amide that has garnered interest within the scientific community. Its structural features, characterized by a benzene ring substituted with two chlorine atoms and an amide group, make it a scaffold for the synthesis of potentially bioactive molecules. This technical guide provides a comprehensive literature review of the research conducted on this compound and its derivatives, with a focus on its chemical synthesis, and explored biological activities. This document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing key findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Chemical and Physical Properties

This compound is a solid with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.03 g/mol .[1] It is characterized by its dichlorinated phenyl ring, which influences its chemical reactivity and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | [1] |

| CAS Number | 2447-79-2 | [1] |

Synthesis of this compound and its Derivatives

A detailed experimental protocol for the synthesis of 2,4-Dichlorobenzenesulfonyl chloride, a related precursor, is available and involves two primary methods: chlorosulfonation of 1,3-dichlorobenzene and a Sandmeyer-type reaction of 2,4-dichloroaniline.[2]

Experimental Protocol: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride via Sandmeyer-type reaction[2]

Materials:

-

2,4-dichloroaniline

-

Acetic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Copper(I) chloride

-

Liquid sulfur dioxide

-

Toluene

Procedure:

-

Prepare a solution of 2,4-dichloroaniline (1.0 equiv) in acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to below -5°C in an acetone/ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below -5°C.

-

Stir the mixture for one hour to form the diazonium salt solution.

-

In a separate beaker, prepare a suspension of copper(I) chloride (0.10 equiv) in liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0°C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide suspension over 20 minutes.

-

After one hour, separate the organic layer.

-

Dilute the organic layer with toluene, wash with water, and dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by flash chromatography using a hexane/ethyl acetate gradient.

Biological Activities of this compound Derivatives

While research on the biological activity of this compound itself is limited in the public domain, studies on its derivatives have revealed promising anticancer and antibacterial properties.

Anticancer Activity

Derivatives of this compound, specifically 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, have demonstrated significant cytotoxic properties against various cancer cell lines.

A study by Załuski et al. investigated the anticancer potential of two such derivatives:

-

1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-18)

-

1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20)

These compounds were found to possess anticancer activity that was equipotent or even stronger than the reference drug, etoposide.[3] The study evaluated their effects on breast cancer cells (MCF-7, MDA-MB-231) and head and neck squamous cell carcinomas (FaDu, SCC-25).[3]

The proposed mechanism of action for the anticancer activity of these derivatives is the inhibition of human DNA topoisomerase II.[3] Molecular docking studies have suggested that these compounds interact strongly with the DNA-dependent subunit of this enzyme.[3]

The cytotoxicity of the this compound derivatives was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (e.g., TA-18 and TA-20) and a reference drug (e.g., etoposide).

-

After a specified incubation period (e.g., 72 hours), the medium is replaced with a fresh medium containing MTT.

-

Following another incubation period, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Antibacterial Activity

The same study that identified the anticancer properties of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides also noted that this group of compounds possesses antibacterial activity.[3] However, specific details regarding the antibacterial spectrum and potency were not provided in the abstract.

Another study investigated the bactericidal action of a combination of amylmetacresol and 2,4-dichlorobenzyl alcohol (DCBA) in lozenges for treating pharyngitis. This combination demonstrated broad-spectrum bactericidal activity against various oropharyngeal organisms.[4][5] While not directly about this compound, this highlights the potential of the dichlorobenzyl moiety in antimicrobial applications.

Signaling Pathways

The primary signaling pathway implicated in the biological activity of this compound derivatives is related to the inhibition of DNA topoisomerase II.[3] This enzyme plays a crucial role in DNA replication, transcription, and repair. Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflows

The general workflow for the synthesis and biological evaluation of this compound derivatives can be visualized as follows:

Caption: General experimental workflow for this compound derivative research.

Conclusion and Future Directions

The existing body of research, particularly on the derivatives of this compound, demonstrates its potential as a scaffold for the development of novel therapeutic agents. The identified anticancer activity, mediated through the inhibition of DNA topoisomerase II, provides a strong foundation for further investigation.

Future research should focus on several key areas:

-

Biological Evaluation of this compound: A thorough investigation into the biological activities of the parent compound, this compound, is warranted to establish a baseline and understand the contribution of various functional groups in its derivatives.

-

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of a broader range of this compound derivatives will help in elucidating the structure-activity relationships and optimizing the lead compounds for enhanced potency and selectivity.

-

Exploration of Other Biological Targets: While DNA topoisomerase II has been identified as a target, it is crucial to investigate other potential molecular targets to fully understand the mechanism of action and identify any off-target effects.

-

In Vivo Studies: Promising compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This technical guide has summarized the current state of research on this compound and its derivatives. The presented data and protocols offer a valuable starting point for researchers aiming to explore the therapeutic potential of this chemical entity. The logical relationships and pathways visualized herein provide a clear framework for understanding the synthesis and biological evaluation processes. Continued research in this area holds the promise of discovering new and effective therapeutic agents for various diseases.

References

- 1. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Consequence: A Technical Guide to 2,6-Dichlorobenzamide (BAM), a Persistent Metabolite of Dichlobenil

For Researchers, Scientists, and Drug Development Professionals

Introduction

The herbicide dichlobenil (2,6-dichlorobenzonitrile) has been widely utilized for the control of broadleaf weeds and woody plants. However, its environmental application has led to the formation of a highly persistent and mobile metabolite, 2,6-dichlorobenzamide (BAM). Initially, there has been some confusion in literature, but it is crucial to note that the primary and most environmentally significant metabolite is the 2,6-isomer, not 2,4-dichlorobenzamide. Due to its high water solubility and low sorption to soil particles, BAM is a frequent contaminant of ground and surface water, often exceeding regulatory limits.[1][2][3] This technical guide provides a comprehensive overview of the formation, environmental fate, toxicological profile, and analytical methodologies for BAM as a metabolite of dichlobenil.

Physicochemical and Toxicological Data

A thorough understanding of the physicochemical properties and toxicological profiles of both dichlobenil and its primary metabolite, BAM, is essential for assessing their environmental impact and risk to human health. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties

| Property | Dichlobenil | 2,6-Dichlorobenzamide (BAM) |

| Chemical Formula | C₇H₃Cl₂N | C₇H₅Cl₂NO |

| Molecular Weight | 172.01 g/mol | 190.02 g/mol [4] |

| CAS Number | 1194-65-6 | 2008-58-4[4] |

| Appearance | White to off-white crystalline solid[5] | White to brown-grey crystalline powder[2] |

| Melting Point | 144-145 °C | ~200 °C[6] |

| Water Solubility | 25 mg/L at 25°C[7] | 2,700 mg/L[6] |

| Vapor Pressure | - | 3.3 x 10⁻⁵ mm Hg at 25°C[8] |

| Log Kₒw (Octanol-Water Partition Coefficient) | - | 0.77[6] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | - | 30[8] |

Table 2: Toxicological Data

| Parameter | Dichlobenil | 2,6-Dichlorobenzamide (BAM) |

| Acute Oral LD₅₀ (Rat) | 3,160 - 4,250 mg/kg[9] | 1,470 mg/kg (male), 2,330 mg/kg (female)[8] |

| Acute Oral LD₅₀ (Mouse) | - | 1,538 mg/kg (male), 1,144 mg/kg (female)[10] |

| Dermal LD₅₀ (Rabbit) | > 2,000 mg/kg[9] | - |

| NOAEL (No-Observed-Adverse-Effect Level) - 13-week study (Rat) | - | 14 mg/kg bw/day[10] |

| NOAEL - 2-year study (Dog) | 1.3 mg/kg bw/day[10] | 4.5 mg/kg bw/day[10] |

Metabolic Pathway of Dichlobenil to BAM

The primary metabolic transformation of dichlobenil in the environment, particularly in soil, is the microbial hydrolysis of the nitrile group to an amide, resulting in the formation of BAM.[1][3] This conversion is a critical step in the environmental fate of the herbicide.

Metabolic conversion of dichlobenil to BAM.

Experimental Protocols

Accurate detection and quantification of dichlobenil and BAM in environmental matrices are crucial for monitoring and risk assessment. The following are detailed protocols for commonly used analytical methods.

Analysis of Dichlobenil and BAM in Water by GC-MS

This protocol describes the extraction and analysis of dichlobenil and BAM from water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][11]

Materials:

-

Equipment: Analytical balance, vortex mixer, vacuum manifold, analytical evaporator (e.g., N-Evap), gas chromatograph with a mass selective detector (GC-MS), autosampler.[11]

-

Supplies: Glassware (beakers, volumetric flasks, graduated cylinders, Pasteur pipettes, syringes), autosampler vials with caps, DVB Solid Phase Extraction (SPE) disks (50 mm).[11]

-

Solvents and Reagents: Methanol, methylene chloride, acetone, n-propanol, 1-heptanol, Milli-Q™ water, analytical standards of dichlobenil and BAM, and an internal standard (e.g., 2,4,6-trichlorobenzonitrile).[11]

Procedure:

-

Standard Preparation:

-

Prepare individual stock solutions of dichlobenil and BAM in methanol at a concentration of 100 mg/L.[11]

-

Prepare a stock solution of the internal standard (e.g., 2,4,6-trichlorobenzonitrile) in methanol at 100 mg/L.[11]

-

From the stock solutions, prepare working standard solutions and a series of calibration standards by serial dilution in methanol. The calibration curve should bracket the expected concentration range of the samples.[11]

-

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a DVB SPE disk by passing 15 mL of acetone, followed by 15 mL of n-propanol, and then 15 mL of methanol through the disk under vacuum, drying the disk between each solvent wash.[11]

-

Further condition the disk with 10 mL of methanol followed by 25 mL of Milli-Q™ water, ensuring the disk does not go dry.[11]

-

Measure a 1 L water sample and pass it through the conditioned SPE disk at a flow rate of approximately 80 mL/min under vacuum.[11]

-

After the entire sample has passed through, elute the retained analytes with methylene chloride.[11]

-

-

Sample Concentration:

-

GC-MS Analysis:

-

GC Conditions:

-

MS Conditions:

-

Inject an aliquot of the prepared sample extract into the GC-MS.

-

-

Quantification:

-

Construct a 5-point calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.[11]

-

Determine the concentration of dichlobenil and BAM in the samples by comparing their peak area ratios to the calibration curve.[11]

-

Detection of BAM by Competitive Indirect ELISA

This protocol outlines a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for the sensitive detection of BAM in water samples.[12]

Materials:

-

Equipment: Microplate reader, 96-well microtiter plates.

-

Reagents:

-

Coating Buffer (Carbonate-Bicarbonate, pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃ in 1 L deionized water.[12]

-

Wash Buffer (PBST): Phosphate-Buffered Saline (PBS) with 0.05% Tween-20.[12]

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[12]

-

Assay Buffer: 0.5% BSA in PBST.[12]

-

BAM-protein conjugate (Coating Antigen): BAM conjugated to a carrier protein like Ovalbumin (OVA).[12]

-

Primary Antibody: Anti-BAM monoclonal antibody.[12]

-

Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP).[12]

-

Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).[12]

-

Stop Solution: 2 M Sulfuric Acid (H₂SO₄).[12]

-

BAM Standard Solutions: Prepared by serial dilution in the sample matrix.[12]

-

Procedure:

-

Plate Coating:

-

Washing and Blocking:

-

Competitive Reaction:

-

Secondary Antibody and Substrate Reaction:

-

Wash the plate three times with Wash Buffer.[12]

-

Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.[12]

-

Wash the plate five times with Wash Buffer.[12]

-

Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.[12]

-

-

Measurement:

-

Stop the reaction by adding 50 µL of Stop Solution to each well.[12]

-

Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of BAM in the sample.

-

Experimental and Analytical Workflows

Visualizing the workflow of analytical procedures can aid in understanding the sequence of steps involved.

Workflow for the analysis of BAM in water samples.

Toxicological Considerations and Potential Pathways

The toxicological mechanism of BAM is not yet fully understood.[8] However, studies on the parent compound, dichlobenil, have indicated potential adverse effects, including olfactory toxicity.[13][14] While specific signaling pathways for BAM have not been definitively elucidated, some studies suggest the involvement of oxidative stress in the toxicity of similar xenobiotics. The generation of reactive oxygen species (ROS) during metabolism can activate various cellular stress response pathways.

Conceptual diagram of potential toxicological effects of BAM.

Conclusion

2,6-Dichlorobenzamide (BAM) is a significant environmental metabolite of the herbicide dichlobenil, characterized by its persistence and high mobility in aqueous environments.[1][3] Its widespread detection in groundwater highlights the long-term environmental impact of its parent compound. While the acute toxicity of BAM is relatively low, its persistence and potential for chronic exposure warrant continued monitoring and research.[10][15] A significant knowledge gap remains concerning the specific molecular signaling pathways affected by BAM and dichlobenil. The analytical methods detailed in this guide provide robust and sensitive means for the continued surveillance of BAM in the environment, which is essential for effective risk assessment and the development of potential remediation strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. DSpace [helda.helsinki.fi]

- 4. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www2.mst.dk [www2.mst.dk]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. Environmental Project, 943 – Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide) and risk characterisation of drinking water exposure – Complete html [www2.mst.dk]

- 9. wsdot.wa.gov [wsdot.wa.gov]

- 10. fao.org [fao.org]

- 11. epa.gov [epa.gov]

- 12. benchchem.com [benchchem.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2,4-Dichlorobenzamide from 2,4-Dichlorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed two-step protocol for the synthesis of 2,4-dichlorobenzamide, a valuable intermediate in pharmaceutical and chemical research, starting from 2,4-dichlorobenzoic acid. The methodology involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amidation. This application note includes comprehensive experimental procedures, tables of quantitative data for all reactants and products, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, crucial for the creation of a wide array of molecules, including active pharmaceutical ingredients. The direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[1] A common and highly effective strategy to overcome this is a two-step process: first, the activation of the carboxylic acid, followed by reaction with an amine.

This protocol details the synthesis of this compound from 2,4-dichlorobenzoic acid via the formation of an acyl chloride intermediate. The hydroxyl group of the carboxylic acid is replaced by a chlorine atom using thionyl chloride (SOCl₂), converting it into the highly reactive 2,4-dichlorobenzoyl chloride.[1][2][3] This intermediate is then subjected to nucleophilic acyl substitution with concentrated ammonia to yield the desired this compound.[4] This method is widely applicable and known for its efficiency and high yields.

Materials and Reagents

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Role |

| 2,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01[5] | 157-160[5] | Starting Material |

| Thionyl Chloride | SOCl₂ | 118.97 | -104 | Reagent |

| 2,4-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | 209.46 | 18-20 | Intermediate |

| Ammonium Hydroxide | NH₄OH | 35.04 | -57.5 | Reagent |

| This compound | C₇H₅Cl₂NO | 190.02[6] | 163[6] | Final Product |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | Solvent |

Experimental Workflow

The synthesis is performed in two main stages as illustrated in the workflow diagram below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: This procedure involves corrosive and toxic reagents. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[4] All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Synthesis of 2,4-Dichlorobenzoyl Chloride (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (52.3 mmol) of 2,4-dichlorobenzoic acid in 50 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: To the suspension, add 7.5 mL (104.6 mmol, 2.0 eq.) of thionyl chloride (SOCl₂) dropwise at room temperature. Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The solid starting material should fully dissolve, resulting in a clear solution.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting oil or low-melting solid is crude 2,4-dichlorobenzoyl chloride.

-

Note: The crude 2,4-dichlorobenzoyl chloride is typically used in the next step without further purification due to its reactivity and moisture sensitivity.[7]

Table 2: Reagent Quantities for Acyl Chloride Formation

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) | Molar Eq. |

| 2,4-Dichlorobenzoic Acid | 191.01 | 10.0 | - | 52.3 | 1.0 |

| Thionyl Chloride | 118.97 | 12.4 | 7.5 | 104.6 | 2.0 |

| Dichloromethane | 84.93 | - | 50 | - | Solvent |

| DMF | 73.09 | - | ~0.1 | - | Catalyst |

| Expected Product | 209.46 | ~11.0 | - | ~52.3 | ~100% (crude) |

Protocol 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the crude 2,4-dichlorobenzoyl chloride from the previous step in 50 mL of anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add 15 mL of concentrated ammonium hydroxide (approx. 28-30% NH₃) dropwise to the cooled solution with vigorous stirring. A white precipitate will form immediately.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Add 50 mL of water and separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound as a white solid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Table 3: Reagent Quantities and Expected Yield for Amidation

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mmol) | Amount (g) | Theoretical Yield | Expected Yield |

| 2,4-Dichlorobenzoyl Chloride | 209.46 | 52.3 | ~11.0 | - | - |

| Ammonium Hydroxide | 35.04 | Excess | - | - | - |

| This compound | 190.02 | 52.3 | 9.94 | 100% | 85-95% |

Conclusion

The described two-step protocol provides an efficient and reliable method for synthesizing this compound from 2,4-dichlorobenzoic acid. The activation of the carboxylic acid with thionyl chloride followed by amidation is a robust process suitable for laboratory and potential scale-up applications. The provided quantitative data and workflow diagrams are intended to facilitate successful execution by researchers in the field.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. 2,4-二氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.co.uk]

Application Notes: Synthesis of 2,4-Dichlorobenzamide

For Research & Development Professionals

This document provides detailed protocols for the synthesis of 2,4-Dichlorobenzamide, a key intermediate in the development of pharmaceuticals and other fine chemicals. The information is intended for use by qualified researchers and scientists in a controlled laboratory setting.

Compound Profile and Safety Information

Before commencing any experimental work, it is crucial to be fully aware of the properties and hazards associated with all reagents and the final product.

1.1. Physical and Chemical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 2447-79-2 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO | [1][2] |

| Molecular Weight | 190.03 g/mol | [1][2] |

| Appearance | Solid | [3] |

1.2. Hazard Identification and Safety Precautions

This compound and its precursors are hazardous chemicals. Adherence to strict safety protocols is mandatory.

-

GHS Hazard Statements :

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (satisfying EU Directive 89/686/EEC and standard EN 374), and safety goggles[3].

-

Engineering Controls : All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Precursors : Reactants such as 2,4-Dichlorobenzoyl chloride are corrosive and react violently with water. Thionyl chloride (used to make the acid chloride) is also highly toxic and corrosive. Handle with extreme care.

Synthetic Protocols

Two common methods for the synthesis of this compound are presented below. The first method, via amidation of the acid chloride, is the most direct route.

Method 1: Amidation of 2,4-Dichlorobenzoyl Chloride

This protocol is based on the principle of nucleophilic acyl substitution, where the amide is formed from the reaction of an acid chloride with an ammonia source[4][5].

2.1. Experimental Protocol

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated ammonium hydroxide (NH₄OH, ~3-5 equivalents) to a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling : Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Reagent Addition : Dissolve 2,4-Dichlorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent used in step 1. Add this solution to the dropping funnel.

-

Reaction : Add the 2,4-Dichlorobenzoyl chloride solution dropwise to the cooled, stirring ammonium hydroxide solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate of this compound will form.

-

Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up & Isolation :

-

Filter the reaction mixture using a Büchner funnel to collect the solid precipitate.

-

Wash the collected solid sequentially with cold water to remove excess ammonia and ammonium salts, followed by a small amount of cold solvent (e.g., DCM) to remove any unreacted starting material.

-

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.

-

Drying : Dry the purified product under a vacuum at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

2.2. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via amidation.

Method 2: Partial Hydrolysis of 2,4-Dichlorobenzonitrile